2-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione
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Overview
Description
2-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is a complex organic compound that features a quinoxaline moiety, an azetidine ring, and an isoindole structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione typically involves multiple steps, including the formation of the quinoxaline moiety, the azetidine ring, and the isoindole structure. One common approach involves the condensation of quinoxaline-2-carboxylic acid with azetidin-3-amine, followed by cyclization to form the isoindole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yield and purity, often through optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
2-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with DNA and proteins, potentially disrupting cellular processes and leading to its biological effects . The azetidine ring may also contribute to the compound’s activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds like quinoxaline-2-carboxylic acid and its derivatives share the quinoxaline moiety and exhibit similar biological activities.
Azetidine Derivatives: Azetidine-3-amine and its derivatives are structurally similar and may have comparable chemical reactivity and biological properties.
Isoindole Derivatives: Compounds containing the isoindole structure, such as isoindoline-1,3-dione, are also similar and may exhibit related activities.
Uniqueness
2-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is unique due to its combination of three distinct moieties, each contributing to its overall chemical and biological properties
Properties
IUPAC Name |
2-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c25-18-13-5-1-2-6-14(13)19(26)24(18)12-10-23(11-12)20(27)17-9-21-15-7-3-4-8-16(15)22-17/h1-4,7-9,12-14H,5-6,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSVEQBIOGFUFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=NC5=CC=CC=C5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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